Kinsenoside

Description

Structure

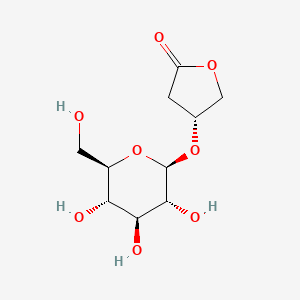

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164895 | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151870-74-5 | |

| Record name | Kinsenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kinsenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kinsenoside's Mechanism of Action in Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinsenoside, a principal bioactive constituent isolated from the orchidaceous plant Anoectochilus formosanus, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to dose-dependently inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action effectively dampens the downstream expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]

References

- 1. This compound attenuates osteoarthritis by repolarizing macrophages through inactivating NF-κB/MAPK signaling and protecting chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Kinsenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinsenoside, the primary bioactive glycoside isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant scientific interest for its diverse pharmacological properties, including potent anti-inflammatory, hepatoprotective, and anti-hyperglycemic effects.[1][2] Central to its therapeutic potential is its remarkable antioxidant activity. This compound combats oxidative stress through a multi-pronged approach: directly scavenging harmful free radicals and enhancing the endogenous antioxidant defense system by modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing the molecular mechanisms, experimental protocols for its assessment, and a framework for quantitative data presentation.

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects not merely by neutralizing reactive oxygen species (ROS), but more significantly by activating intricate cellular signaling cascades that upregulate the expression of a suite of protective antioxidant enzymes and proteins.

Activation of the Nrf2 Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate Nrf2 through multiple upstream kinases, leading to its translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-dependent genes.

-

The Akt/Nrf2/HO-1 Pathway: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] Activated Akt promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to move into the nucleus. This leads to the upregulation of downstream antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase 4 (GPX4).[1][3] This pathway is crucial for this compound's protective effects against conditions like myocardial ischemia/reperfusion-induced ferroptosis.[3]

-

The ERK/Nrf2 Pathway: Studies have also demonstrated that this compound can activate the Extracellular signal-regulated kinase (ERK).[4] Phosphorylated ERK (p-ERK) also facilitates the nuclear translocation of Nrf2, enhancing the expression of target genes like HO-1, NQO-1, GCLC, and GCLM, thereby attenuating aging-related oxidative stress.[4]

Modulation of AMPK-Dependent Pathways

AMP-activated protein kinase (AMPK) is a critical energy sensor that regulates metabolism and cellular stress responses. This compound has been found to activate AMPK, which contributes to its antioxidant effects, particularly in protecting against alcoholic liver injury.[2][5] Activated AMPK can enhance autophagy, a cellular cleaning process that removes damaged organelles like mitochondria that produce excess ROS.[5] Furthermore, the AMPK/Nrf2 cascade can be activated by this compound to mitigate mitochondrial injury and reduce the overall ROS burden.[6]

Direct Radical Scavenging and Enzyme Inhibition

Beyond pathway modulation, this compound can directly inhibit ROS-producing enzymes like NADPH oxidases (NOXs) and scavenge free radicals.[1][7] Theoretical studies using density functional theory (DFT) suggest that this compound can effectively scavenge highly reactive hydroxyl radicals (•OH) through a Hydrogen Atom Transfer (HAT) mechanism.[8]

Quantitative Data Summary

While numerous studies qualitatively confirm the potent antioxidant activity of this compound by demonstrating its ability to upregulate antioxidant enzymes (SOD, GSH-Px) and downregulate markers of oxidative stress (MDA, ROS), specific comparative quantitative data such as IC50 values from standardized chemical assays are not consistently reported across the literature.[1][4] The antioxidant efficacy is often described in relation to a model of cellular injury or disease. For instance, this compound has been shown to reduce ethanol-induced lipid accumulation in hepatocytes in a concentration-dependent manner.[2]

The following table provides a standardized template for researchers to document quantitative results from in vitro antioxidant assays of this compound.

| Assay Type | This compound Concentration(s) | Positive Control (e.g., Trolox, Ascorbic Acid) | Measured Effect (% Inhibition, Absorbance, etc.) | Calculated Value (e.g., IC50, TEAC) |

| DPPH Radical Scavenging | ||||

| ABTS Radical Scavenging | ||||

| FRAP | ||||

| Hydroxyl Radical Scavenging | ||||

| Cellular Antioxidant Assay |

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the principles and standardized protocols for common in vitro assays used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is monitored by the decrease in absorbance at approximately 517 nm.[9][10]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.2 mg/mL) in a suitable solvent like methanol or ethanol.[10][11] The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from this stock. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

Reaction: In a 96-well plate or cuvette, add a specific volume of the this compound sample (or standard/blank) to a larger volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH).[12] The blank should contain only the solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 20-30 minutes).[9][10]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[9][12]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[13][14]

-

Experimental Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration).[14][15] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

-

Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Reaction: Add a small volume of the this compound sample (or standard/blank) to a large volume of the diluted ABTS•+ working solution (e.g., 50 µL sample + 3 mL ABTS•+ solution).[15]

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).[15]

-

Measurement: Record the absorbance at 734 nm.[14]

-

Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.[16][17]

-

Experimental Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 (v/v/v) ratio:

-

Acetate buffer (e.g., 300 mM, pH 3.6)

-

TPTZ solution (e.g., 10 mM TPTZ in 40 mM HCl)

-

FeCl₃·6H₂O solution (e.g., 20 mM)[18] Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare this compound solutions and a standard curve using a ferrous salt (e.g., FeSO₄).

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL).[16]

-

Incubation: Incubate the mixture for a defined time (e.g., 4-30 minutes) at 37°C.[16][18]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[16]

-

Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as µM or mM Fe²⁺ equivalents.

-

Hydroxyl Radical (•OH) Scavenging Assay

-

Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, one of the most potent ROS. Hydroxyl radicals are often generated in vitro via the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is measured by quantifying the inhibition of a detector molecule's degradation or reaction.[15]

-

Experimental Protocol (Phenanthroline Method):

-

Reagents: Prepare solutions of phenanthroline (e.g., 1.5 mM), phosphate buffer (e.g., 20 mM, pH 7.4), FeSO₄ (e.g., 0.5 mM), and H₂O₂ (e.g., 0.1% v/v).[15]

-

Reaction: In a test tube, mix aliquots of the this compound sample, phenanthroline, phosphate buffer, and FeSO₄ solution. Initiate the reaction by adding the H₂O₂ solution.[15]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 50-60 minutes).[15]

-

Measurement: Measure the absorbance of the resulting solution at 536 nm. The presence of a scavenger like this compound protects the phenanthroline from oxidation, resulting in a higher absorbance.

-

Calculation: The scavenging rate is calculated using the formula: % Scavenging = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where A_sample contains all reagents, A_blank contains all reagents except H₂O₂, and A_control contains all reagents except the sample.

-

Conclusion

This compound is a promising natural compound with significant antioxidant properties. Its in vitro activity is characterized by a dual mechanism: the direct scavenging of free radicals and, more importantly, the potentiation of endogenous antioxidant defenses through the activation of key signaling pathways, including the Akt/Nrf2/HO-1 and ERK/Nrf2 axes.[3][4] The standardized assays detailed in this guide—DPPH, ABTS, FRAP, and hydroxyl radical scavenging—provide robust and reproducible methods for quantifying this activity. For drug development professionals and researchers, a thorough understanding of these mechanisms and protocols is essential for evaluating the therapeutic potential of this compound in mitigating diseases rooted in oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mitigates myocardial ischemia/reperfusion-induced ferroptosis via activation of the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy [frontiersin.org]

- 6. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders [frontiersin.org]

- 8. jst-ud.vn [jst-ud.vn]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. iomcworld.com [iomcworld.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Hepatoprotective effects of Kinsenoside in liver injury models

An In-depth Technical Guide on the Hepatoprotective Effects of Kinsenoside in Liver Injury Models

Introduction

This compound (KD) is a primary active glycoside extracted from the perennial herb Anoectochilus roxburghii and Anoectochilus formosanus, plants with a long history in traditional Chinese medicine for treating a range of ailments.[1][2][3] Modern pharmacological research has identified this compound as a small molecule with multiple biological activities, including anti-inflammatory, immunomodulatory, anti-hyperglycemic, and anti-lipemic effects.[1][2] Notably, extensive preclinical studies have demonstrated its significant hepatoprotective potential across various models of liver damage, positioning it as a promising candidate for therapeutic development.[1][2][3]

This technical guide provides a comprehensive overview of the hepatoprotective effects of this compound, focusing on its efficacy in different liver injury models, the underlying molecular mechanisms, and detailed experimental protocols for researchers in the field.

Hepatoprotective Efficacy of this compound in Preclinical Liver Injury Models

This compound has been systematically evaluated in several well-established animal models of liver injury, demonstrating consistent protective effects against hepatocellular damage, inflammation, oxidative stress, and fibrosis.

Chemically-Induced Liver Injury

-

Carbon Tetrachloride (CCl₄) Model: CCl₄ is a potent hepatotoxin that induces chronic hepatitis and fibrosis.[4] In CCl₄-induced mouse models, this compound administration significantly inhibits the progression of chronic hepatitis.[4] Treatment with this compound markedly reduces serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), decreases liver index, and lessens lymphocyte infiltration and collagen deposition in liver tissues.[5] It also suppresses the production of pro-inflammatory cytokines while elevating anti-inflammatory cytokines.[5]

-

Acetaminophen (APAP) and Thioacetamide (TAA) Models: APAP and TAA are common agents used to induce acute liver injury (ALI).[6] Novel derivatives of this compound, KCM and KCF, have shown potent protective effects in these models, comparable to the clinical antioxidant N-acetylcysteine (NAC).[6] These derivatives effectively normalize serum ALT and AST levels, attenuate the inflammatory cascade, and reduce histopathological damage.[6]

Alcoholic Liver Disease (ALD)

In a mouse model of ALD induced by an ethanol-containing liquid diet combined with CCl₄, this compound treatment demonstrates significant protective effects.[1][3] It alleviates ballooning degeneration and inflammatory cell infiltration in the liver.[1] Furthermore, this compound significantly decreases elevated serum levels of ALT, AST, and triglycerides (TG).[1][7] At a cellular level, it reduces ethanol-induced lipid accumulation in AML12 hepatocytes in a concentration-dependent manner.[1][3]

Cholestatic Liver Injury

Cholestasis, induced by 17α-ethinylestradiol (EE) in rats, leads to significant liver damage. This compound treatment ameliorates this condition by improving liver histopathology, reducing the liver-to-body weight ratio, and normalizing serum biochemical markers.[2] It also inhibits hepatocellular microstructural disorders and the proliferation of bile duct cells.[2]

Liver Fibro-inflammation

In the context of liver fibrosis, this compound exhibits potent anti-fibrotic and anti-inflammatory effects.[5] In CCl₄-induced liver fibrosis, this compound treatment reduces the deposition of extracellular matrix (ECM).[5] It suppresses the expression of fibrosis-related proteins like α-SMA, TGF-β₁, Col-I, and TIMPs, while increasing the level of MMP-13, an enzyme that degrades the ECM.[5]

Quantitative Data Summary

The hepatoprotective effects of this compound are substantiated by significant improvements in key biochemical and inflammatory markers across various studies.

Table 1: Effects of this compound on Serum Biomarkers in Liver Injury Models

| Liver Injury Model | Species | Biomarker | This compound Dosage | Result | Reference |

| CCl₄-Induced Fibrosis | Mouse | ALT, AST | 10, 20, 30 mg/kg | Dose-dependent, significant decrease | [5] |

| Alcoholic Liver Injury | Mouse | ALT, AST, TG | 20, 40 mg/kg | Significant decrease | [1] |

| Acute Alcohol Injury | Mouse | ALT, AST, TG | 20, 40 mg/kg | Significant decrease | [7] |

| EE-Induced Cholestasis | Rat | ALT, AST, TBIL, TBA | 50, 100, 200 mg/kg | Dose-dependent, significant decrease | [2] |

| APAP/TAA-Induced ALI | Mouse | ALT, AST | Not Specified | Normalization of levels | [6] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TG: Triglycerides; TBIL: Total Bilirubin; TBA: Total Bile Acids.

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers

| Liver Injury Model | Marker | This compound Dosage | Effect | Reference |

| CCl₄-Induced Fibrosis | IL-2, IFN-γ, TNF-α, IL-12 | 10, 20, 30 mg/kg | Decreased production | [5] |

| CCl₄-Induced Fibrosis | IL-10 | 10, 20, 30 mg/kg | Increased secretion | [5] |

| Alcoholic Liver Injury | TNF-α, IL-6 | 20, 40 mg/kg | Decreased serum levels | [1] |

| Alcoholic Liver Injury | SOD, GSH-Px | 20, 40 mg/kg | Increased activity | [1] |

| EE-Induced Cholestasis | IL-1β, IL-6 | 50, 100, 200 mg/kg | Decreased expression | [2] |

| Acute Alcohol Injury | Malondialdehyde (MDA) | 20, 40 mg/kg | Decreased level | [7] |

IL: Interleukin; IFN: Interferon; TNF: Tumor Necrosis Factor; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.

Molecular Mechanisms and Signaling Pathways

This compound exerts its hepatoprotective effects through multiple, interconnected molecular pathways that modulate inflammation, oxidative stress, cell death, and metabolism.

PI3K/AKT/FoxO1 Pathway in Dendritic Cells

In liver fibro-inflammation, this compound's mechanism involves the suppression of dendritic cells (DCs), which are key regulators of hepatic immunity.[5] this compound inhibits the PI3K/AKT signaling pathway in DCs. This leads to the enhanced nuclear transport of the transcription factor FoxO1, which in turn upregulates the expression of the immunosuppressive molecule PD-L1 on the DC surface.[5] This modulation suppresses DC maturation, reduces the secretion of pro-inflammatory IL-12, and subsequently blocks the activation of CD8+ T cells and hepatic stellate cells (HSCs), thereby alleviating liver injury and fibrosis.[5]

Caption: this compound suppresses DC maturation via the PI3K/AKT/FoxO1 pathway.

Regulation of AMPK-Dependent Autophagy

In alcoholic liver injury, chronic ethanol consumption inhibits the activity of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][8] this compound counteracts this by increasing the protein levels of LKB1 and STRAD, which are upstream activators of AMPK.[1][8] This promotes the phosphorylation and activation of AMPK, leading to the initiation of protective autophagy.[3][8] Activated AMPK enhances autophagy by phosphorylating ULK1 and increasing the levels of the autophagy marker LC3A/B, which helps clear damaged organelles and lipid droplets, thus alleviating liver injury.[3]

Caption: this compound activates AMPK-dependent autophagy in alcoholic liver injury.

Mitigation of Oxidative Stress via the MAPK Pathway

In acute liver injury induced by toxins like APAP and TAA, this compound derivatives mitigate oxidative stress by dampening the mitogen-activated protein kinases (MAPK) signaling pathway.[6] Early inhibition of the MAPK pathway prevents downstream events, including lipid peroxidation and ferroptosis, thereby halting the progression of acute liver injury.[6]

Regulation of Bile Acid Homeostasis via FXR

In EE-induced cholestasis, this compound regulates the farnesoid X receptor (FXR), a key nuclear receptor in maintaining bile acid homeostasis.[2] It enhances the expression of FXR and mitigates its reduction by EE.[2] This leads to the increased expression of the bile salt export pump (BSEP) and reduced expression of the Na+-dependent taurocholate cotransport peptide (NTCP), promoting bile acid efflux and inhibiting its uptake.[2] this compound also represses bile acid synthesis by reducing the expression of the enzyme CYP7A1.[2]

Anti-inflammatory and Antioxidant Effects

A common mechanism across multiple injury models is this compound's ability to reduce inflammation and oxidative stress. It consistently inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, often through the suppression of the NF-κB signaling pathway.[2][7] Concurrently, it enhances the body's antioxidant capacity by increasing the activity of enzymes such as SOD and GSH-Px and reducing levels of oxidative products like MDA.[1][7] It also reduces endoplasmic reticulum (ER) stress, a key contributor to cell death in ALD.[1][3]

Detailed Experimental Protocols

The following section outlines the methodologies commonly employed in studies investigating the hepatoprotective effects of this compound.

Caption: General experimental workflow for in vivo liver injury studies.

In Vivo Animal Models

-

CCl₄-Induced Liver Fibrosis:

-

Animals: Male C57BL/6J mice, 6 weeks old.[5]

-

Induction: Intraperitoneal injection of 10% CCl₄ (dissolved in olive oil) at a dosage of 2 mL/kg, administered twice a week for 8 weeks.[5]

-

Treatment: this compound (10, 20, 30 mg/kg) or saline is administered daily via oral gavage for the 8-week duration.[5]

-

-

Alcoholic Liver Disease (ALD) Model:

-

Induction: Mice are fed an ethanol-containing liquid diet. This is often combined with a weekly or bi-weekly low-dose intraperitoneal injection of 5% CCl₄ in olive oil to accelerate injury.[1][3]

-

Treatment: this compound (e.g., 20 and 40 mg/kg) or a positive control like silymarin is administered daily via oral gavage.[1][3]

-

17α-Ethinylestradiol (EE)-Induced Cholestasis:

In Vitro Cell Models

-

Cell Lines: AML12 (normal mouse hepatocytes) and JS-1 (mouse hepatic stellate cells) are commonly used.[1][5]

-

Ethanol-Induced Injury: AML12 cells are treated with ethanol (e.g., 200 mM) for 48 hours to induce lipid accumulation and cell damage.[1] this compound is co-incubated at various non-toxic concentrations (e.g., up to 80 μM) to assess its protective effects.[1]

-

Oxidative Stress Model: BALB/c normal liver cells are pretreated with this compound before being exposed to hydrogen peroxide (H₂O₂) to induce cytotoxicity.[4]

Biochemical and Histopathological Analysis

-

Serum Analysis: Blood is collected via cardiac puncture or retro-orbital bleeding. Serum is separated to measure the activity of ALT and AST using commercial assay kits.[1][5]

-

Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology, inflammation, and necrosis, and with Masson's trichrome stain to visualize collagen deposition and assess fibrosis.[1][3]

Molecular Biology Techniques

-

Western Blotting: Liver tissue or cell lysates are used to determine the protein expression levels of key signaling molecules (e.g., p-AMPK, LKB1, FoxO1, NF-κB p65) and apoptosis-related proteins.[1][2]

-

Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of cytokines (e.g., TNF-α, IL-6), fibrosis markers (e.g., α-SMA, Col-I), and bile acid transporters (e.g., BSEP, NTCP).[2][5]

-

ELISA: Serum or culture supernatant is analyzed using ELISA kits to quantify the concentration of various cytokines, such as TNF-α, IL-6, and IL-12.[1][5]

Conclusion

This compound demonstrates robust and multifaceted hepatoprotective effects across a spectrum of liver injury models, including those induced by chemicals, alcohol, and cholestasis. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, fibrosis, and cellular metabolism. Specifically, its action on the PI3K/AKT/FoxO1 axis in dendritic cells, activation of AMPK-dependent autophagy, and regulation of FXR-mediated bile acid homeostasis highlight its diverse mechanisms. The consistent positive data from preclinical studies strongly support further investigation into this compound as a potential therapeutic agent for the prevention and treatment of human liver diseases. Future research should focus on its specific molecular targets, pharmacokinetic profiles, and long-term safety to facilitate its translation to clinical applications.[1][8]

References

- 1. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The hepatoprotective activity of this compound from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates liver fibro-inflammation by suppressing dendritic cells via the PI3K-AKT-FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound derivatives mitigate acute liver injury in mice via MAPK pathway-mediated oxidative stress suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Frontiers | this compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy [frontiersin.org]

Kinsenoside for Neuroprotective Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of kinsenoside, a primary bioactive glycoside from the orchid Anoectochilus roxburghii, for neuroprotective research applications.[1][2] It details the molecular mechanisms, experimental protocols, and quantitative data supporting its potential as a therapeutic agent for neurodegenerative diseases and acute brain injury.

Introduction to this compound

This compound (KD) is a natural compound recognized for its potent anti-inflammatory and antioxidant properties.[2][3] Initially explored for its hepatoprotective and anti-hyperglycemic effects, recent research has highlighted its significant neuroprotective potential.[3][4] Studies demonstrate its ability to mitigate neuronal damage in various models, including ischemic stroke, Alzheimer's disease, and age-related cognitive decline, primarily by combating oxidative stress and neuroinflammation.[1][5][6]

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. Its primary mechanisms revolve around the attenuation of oxidative stress and the suppression of inflammatory responses.

Attenuation of Oxidative Stress via Nrf2 Activation

A central mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response.

-

ERK/Nrf2 Signaling: In models of aging and glutamate-induced excitotoxicity, this compound has been shown to upregulate the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[6][7] Activated p-ERK promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[6][7]

-

Nrf2/HO-1 Axis: Following nuclear translocation, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of downstream protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase (GCL).[5][6][7] This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative damage.[5][8]

Regulation of Cell Survival via PI3K/Akt Pathway

While direct evidence for this compound's modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway in neurons is emerging, this pathway is a well-established route for neuroprotection against oxidative stress and apoptosis.[9][[“]] this compound has been shown to activate the AKT-ERK1/2-Nrf2 signaling pathway in nucleus pulposus cells, suggesting a similar mechanism may be active in neuronal cells.[11] Activation of PI3K/Akt signaling promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and activating downstream targets that enhance cellular metabolism and defense.[9][12][13]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Studies

| Model System | Insult | This compound (KD) Conc. | Key Quantitative Outcome | Reference |

| bEnd.3 Cells | OGD/R | Not specified | Significantly increased Transepithelial Electronic Resistance (TEER) and levels of tight junction proteins (occludin, claudin-5, ZO-1). | [5][8] |

| HT22 Cells | Glutamate | Not specified | Increased cell viability; Upregulated SOD and GSH-Px activities; Downregulated MDA levels. | [6] |

| C. elegans | Aging | 50 μM | Prolonged mean lifespan by 26.3%. | [1] |

| C. elegans CL4176 | Amyloid-β | Not specified | Exerted a protective effect on Aβ-induced proteotoxicity. | [1] |

Table 2: In Vivo Neuroprotection Studies

| Animal Model | Condition | This compound (KD) Administration | Key Quantitative Outcome | Reference |

| Mice | Ischemic Stroke (MCAO/R) | Intracerebroventricular | Decreased infarct volumes, neurological deficit, and brain edema 72h post-stroke. | [5][8] |

| Mice (Aging) | D-galactose-induced | Not specified | Alleviated decline in learning and memory capability; Inhibited decrease in SOD and GSH-Px activities in serum and brain. | [6] |

Experimental Protocols and Methodologies

This section outlines the detailed methodologies employed in key experiments to evaluate the neuroprotective properties of this compound.

In Vitro Experimental Models

-

Cell Culture:

-

Induction of Neuronal Injury:

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic-reperfusion injury in vitro, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period, followed by a return to normal culture conditions.[5][8]

-

Glutamate-Induced Injury: HT22 cells are exposed to high concentrations of L-Glutamic acid to induce oxidative stress.[6][7]

-

-

Key Assays and Procedures:

-

Cell Viability Assay: MTT or CCK-8 assays are used to quantify cell survival following injury and treatment with this compound.[6]

-

Western Blotting: Used to measure the protein expression levels of key signaling molecules.

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes such as HO-1, NQO-1, GCLC, and GCLM.[6][7]

-

Immunofluorescence (IF): Used to visualize protein localization, such as the nuclear translocation of Nrf2. Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[5]

-

Measurement of Oxidative Stress Markers: Commercial kits are used to measure the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), and to quantify markers of lipid peroxidation like Malondialdehyde (MDA).[6]

-

In Vivo Experimental Models

-

Animal Models:

-

Ischemic Stroke Model: The middle cerebral artery occlusion/reperfusion (MCAO/R) model in mice is commonly used. A filament is inserted to block the MCA for a specific duration (e.g., 1 hour), followed by its removal to allow reperfusion.[5][8]

-

D-galactose-Induced Aging Model: Chronic administration of D-galactose to mice induces accelerated aging, characterized by cognitive deficits and increased oxidative stress.[6]

-

-

Drug Administration:

-

Outcome Assessments:

-

Neurological Deficit Scoring: A graded scale is used to assess motor and neurological impairments following stroke.[5][8]

-

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The volume is then quantified.[5][8]

-

Brain Edema: Measured by comparing the wet and dry weight of the brain tissue.[5][8]

-

Behavioral Tests: The Morris water maze is used to assess spatial learning and memory in aging models.[6]

-

Immunohistochemistry (IHC): Used to detect protein expression (e.g., Nrf2) in brain tissue sections to assess cellular responses to injury and treatment.[6]

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound for neuroprotection. Its multifaceted mechanism of action, centered on the potent activation of the Nrf2 antioxidant pathway and potential modulation of pro-survival pathways like PI3K/Akt, makes it a strong candidate for further investigation. The preclinical data robustly demonstrate its efficacy in mitigating neuronal damage in models of ischemic stroke and age-related cognitive decline.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance blood-brain barrier penetration and improve therapeutic efficacy.

-

Chronic Neurodegenerative Models: Evaluating the long-term efficacy of this compound in more complex models of Alzheimer's and Parkinson's disease.

-

Target Identification: Elucidating the direct molecular targets of this compound to better understand its upstream signaling activation.

-

Clinical Translation: Moving towards well-designed clinical trials to assess the safety and efficacy of this compound in human patients with acute or chronic neurological disorders.

References

- 1. The anti-aging and anti-Alzheimer's disease potential of this compound prepared from Anoectochilus roxburghii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Promising Bioactive Compound from Anoectochilus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound alleviates oxidative stress-induced blood-brain barrier dysfunction via promoting Nrf2/HO-1 pathway in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. consensus.app [consensus.app]

- 11. researchgate.net [researchgate.net]

- 12. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Stability of Kinsenoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Kinsenoside, a bioactive glycoside with significant therapeutic potential. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document combines established data with predicted degradation pathways based on its chemical functionalities. It further outlines detailed experimental protocols for conducting comprehensive stability analyses.

Chemical Structure and Physicochemical Properties

This compound is a monoterpene glycoside first isolated from plants of the Anoectochilus genus. Its structure is characterized by a γ-butyrolactone aglycone moiety linked to a β-D-glucopyranosyl sugar unit.

Chemical Structure

The chemical structure of this compound is formally described as (4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one. An epimer, Goodyeroside A, differs in the stereochemistry at the C-3 position of the butanolide ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, permeability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₈ | PubChem |

| Molecular Weight | 264.23 g/mol | PubChem |

| IUPAC Name | (4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | PubChem |

| CAS Number | 151870-74-5 | PubChem |

| Appearance | White Powder | Commercial Suppliers |

| Solubility | Soluble in water and methanol | Inferred from structure |

| XLogP3 | -2.4 | PubChem |

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and storage conditions. The chemical structure of this compound, containing both a glycosidic bond and a lactone ring, suggests susceptibility to degradation under certain conditions.

Known Stability Data

Specific, quantitative stability data for this compound is sparse in peer-reviewed literature. However, one study has provided a key insight into its thermal stability.

| Condition | Observation | Source |

| Thermal Stress | >70% degradation of a this compound extract | [1][2] |

| (37°C for 3 months) | ||

| Ex vivo | High instability noted due to the lactone group | [3] |

Predicted Degradation Pathways

Based on the functional groups present in the this compound molecule, several degradation pathways can be predicted under forced stress conditions. The primary routes of degradation are expected to be hydrolysis of the lactone ring and, to a lesser extent, the glycosidic bond.

-

Hydrolytic Degradation : The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding γ-hydroxy carboxylic acid. This is likely the most significant degradation pathway. The glycosidic bond may also be cleaved under strong acidic conditions, yielding the aglycone and glucose.

-

Oxidative Degradation : The hydroxyl groups on the glucose moiety and the aglycone could be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

-

Photodegradation : While this compound lacks a strong chromophore, prolonged exposure to UV or high-intensity visible light could potentially induce degradation, although this is generally less common for such structures compared to hydrolysis.

Experimental Protocols for Stability and Degradation Analysis

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on established principles of pharmaceutical stability testing.

General Experimental Workflow

A systematic approach to investigating the stability of this compound is outlined below.

Preparation of Solutions

-

This compound Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acidic Solution : Dilute the stock solution with 0.1 M hydrochloric acid.

-

Alkaline Solution : Dilute the stock solution with 0.1 M sodium hydroxide.

-

Oxidative Solution : Dilute the stock solution with 3% hydrogen peroxide.

-

Neutral Solution : Dilute the stock solution with purified water.

Forced Degradation Conditions

-

Acid Hydrolysis : Incubate the acidic solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis : Incubate the alkaline solution at room temperature (25°C). Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation, and immediately neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation : Keep the oxidative solution at room temperature, protected from light. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation : Store the neutral solution at 60°C in a light-protected container. Withdraw aliquots at specified time intervals.

-

Photostability : Expose the neutral solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is recommended.

-

Chromatographic Conditions (Example) :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a starting point.

-

Flow Rate : 1.0 mL/min.

-

Detection : PDA detection at a wavelength where this compound has absorbance (e.g., ~210 nm) and MS detection to identify the mass of the parent and degradation products.

-

-

Method Validation : The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

For major degradation products, isolation and structural elucidation are necessary.

-

Isolation : Preparative or semi-preparative HPLC can be used to isolate sufficient quantities of the degradation products.

-

Structural Elucidation :

-

LC-MS/MS : To determine the molecular weight and obtain fragmentation patterns of the degradation products.

-

High-Resolution Mass Spectrometry (HRMS) : To determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to definitively elucidate the chemical structure.

-

Conclusion

This compound is a promising bioactive molecule whose stability is a key consideration for its development as a therapeutic agent. Its γ-butyrolactone and glycosidic moieties are the primary sites of potential degradation, with hydrolysis being the most probable degradation pathway. This guide provides a framework for understanding and systematically investigating the stability of this compound. The proposed experimental protocols, when executed, will yield the necessary data to establish its degradation profile, identify its degradation products, and ultimately support the development of stable pharmaceutical formulations.

References

- 1. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18. | Semantic Scholar [semanticscholar.org]

- 3. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ultrasound-Assisted Extraction of Kinsenoside from Anoectochilus roxburghii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinsenoside, a principal bioactive compound isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-oxidative effects.[1][2] These properties make it a promising candidate for the development of novel therapeutics for a range of diseases.[1][2] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient and environmentally friendly method for extracting this compound from A. roxburghii.[3][4] This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[4]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound from Anoectochilus roxburghii, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Optimizing Extraction Parameters

The yield of this compound is significantly influenced by various extraction parameters. The following tables summarize the quantitative data from studies optimizing the ultrasound-assisted extraction process.

Table 1: Single-Factor Experiment Parameters for this compound Extraction [3][4][5][6][7]

| Parameter | Range Investigated | Optimal Range/Value |

| Methanol Concentration (%) | 0 - 100 | 20 |

| Liquid-to-Solid Ratio (mL/g) | 5:1 - 30:1 | 15:1 |

| Ultrasonic Power (W) | 240 - 540 | Not specified as most critical |

| Duration of Ultrasound (min) | 10 - 50 | Not specified as most critical |

| Ultrasonic Temperature (°C) | 10 - 60 | 40 |

| Number of Extractions | 1 - 4 | 2 |

Table 2: Optimized this compound Extraction Conditions using Response Surface Methodology (RSM) [3][4][5][6]

| Parameter | Optimized Value |

| Methanol Concentration (%) | 16.33 |

| Liquid-to-Solid Ratio (mL/g) | 10.83:1 |

| Ultrasonic Temperature (°C) | 35.00 |

| Predicted this compound Yield (% DW) | 33.00 |

| Actual this compound Yield (% DW) | 32.24 |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the ultrasound-assisted extraction and quantification of this compound.

Preparation of Plant Material

Proper preparation of the Anoectochilus roxburghii plant material is crucial for efficient extraction.

-

Drying: The whole plant of Anoectochilus roxburghii should be dried to a constant weight. Freeze-drying is reported to result in a higher extraction efficiency (a 38.47% increase) compared to hot-air drying.[8][9][10]

-

Pulverization: The dried plant material is then pulverized into a fine powder.

-

Sieving: The powder should be passed through a sieve to ensure a uniform particle size, which enhances the extraction efficiency.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the optimized parameters determined by response surface methodology for maximizing this compound yield.[3][4][5]

-

Sample Preparation: Accurately weigh a specific amount of the powdered A. roxburghii plant material.

-

Solvent Addition: Add the extraction solvent (16.33% methanol in water) to the plant material at a liquid-to-solid ratio of 10.83:1 (mL/g).[3][4][5]

-

Ultrasonic Treatment:

-

Place the mixture in an ultrasonic bath or use a probe-type sonicator.

-

Apply ultrasound for the optimized duration. While a specific duration for the optimized RSM protocol is not explicitly stated in the provided abstracts, single-factor investigations ranged from 10-50 minutes.[3][4] A duration within this range should be tested and optimized for the specific equipment used.

-

-

Extraction Repetition: For optimal yield, the extraction process should be repeated twice.[11] The first extraction yields approximately 18.70% DW, while the second significantly increases the cumulative yield to 33.20% DW.[11]

-

Post-Extraction Processing:

-

Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

Solvent Recovery: Recover the methanol from the supernatant, for example, by using a rotary evaporator.

-

Final Product: The resulting extract contains the crude this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for determining the extraction efficiency. HPLC with an Evaporative Light Scattering Detector (ELSD) is a commonly used method.[9][10]

-

Chromatographic System: An HPLC system equipped with an ELSD is required.

-

Columns: Both Amino (NH₂) and AQ-C18 columns have been used for this compound analysis.[9][10] The AQ-C18 column is particularly useful for separating this compound from its epimer, goodyeroside A.[9][10]

-

Mobile Phase: The composition of the mobile phase will depend on the column used. For an NH₂ column, an isocratic elution system of acetonitrile-water is often employed.[9][10]

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the extracted sample to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the signaling pathways influenced by this compound.

References

- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound-mediated lipolysis through an AMPK-dependent pathway in C3H10T1/2 adipocytes: Roles of AMPK and PPARα in the lipolytic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]

- 10. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Ultrasound Assisted Extraction (UAE) of this compound Compound from Anoectochilus roxburghii (Wall.) Lindl by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Kinsenoside using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Kinsenoside, a principal bioactive compound isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-diabetic, hepatoprotective, and anti-hyperlipidemic agent.[1] These therapeutic effects are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress, such as the Akt/Nrf2/HO-1 and AMPK pathways. Given its promising pharmacological profile, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for quality control, pharmacokinetic studies, and drug development.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methodology described herein is applicable for the analysis of this compound in plant extracts and can be adapted for biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Anoectochilus roxburghii

This protocol outlines the extraction of this compound from dried plant material.

Materials:

-

Dried and powdered Anoectochilus roxburghii plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered Anoectochilus roxburghii into a centrifuge tube.

-

Add 20 mL of methanol/water (80:20, v/v) to the tube.

-

Vortex the mixture for 15 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue twice more.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound. These are based on established methods for similar compounds and specific data for this compound.

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| LC System | UPLC/HPLC system |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transition for this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|

| this compound | 265.1 | 163.0 |

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for a structurally similar compound, Compound K (a ginsenoside metabolite), which can serve as a reference for the expected performance of a validated this compound method.[4][5]

Table 1: Linearity and Sensitivity [4]

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |

| Compound K | 1 - 1000 | y = 0.013x + 0.0076 | > 0.9968 | 1 | 0.3 |

Table 2: Accuracy and Precision [4]

| Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| 1 (LLOQ) | 8.30 | 6.00 | 9.14 | 12.63 |

| 2 (Low QC) | 1.17 | -10.38 | 1.16 | -8.66 |

| 400 (Mid QC) | 4.65 | 11.45 | 4.79 | 11.25 |

| 800 (High QC) | 3.09 | -0.38 | 3.21 | -1.13 |

Table 3: Recovery [4]

| Spiked Concentration (ng/mL) | Mean Recovery (%) |

| 1 | 85.40 |

| 2 | 94.50 |

| 400 | 112.50 |

| 800 | 95.87 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway of this compound's Anti-Ferroptosis Effect

Caption: this compound's anti-ferroptosis signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]

- 3. This compound: A Promising Bioactive Compound from Anoectochilus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: In Vivo Efficacy Studies of Kinsenoside

Introduction

Kinsenoside, a primary bioactive glycoside extracted from the medicinal plant Anoectochilus roxburghii, has demonstrated significant therapeutic potential across a range of preclinical models.[1][2][3] Its pharmacological activities are diverse, including potent anti-inflammatory, antioxidant, hepatoprotective, anti-hyperglycemic, and immunomodulatory effects.[2][3][4] These properties are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism, such as NF-κB, MAPKs, Nrf2, and PI3K/Akt.[1][5][6][7]

These application notes provide detailed protocols for designing and executing in vivo experiments to evaluate the efficacy of this compound in various disease models. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical natural product testing.[8][9]

Section 1: Anti-Inflammatory Efficacy

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting anti-inflammatory cytokines such as IL-10.[1][4] It also suppresses inflammatory pathways including NF-κB and MAPKs.[1]

Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is a standard for evaluating acute anti-inflammatory activity.[10][11][12]

Objective: To assess the ability of this compound to reduce acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping (n=6-8 per group):

-

Group I (Control): Vehicle (e.g., 1% Gum Acacia in saline).

-

Group II (Positive Control): Indomethacin (10 mg/kg, orally).

-

Group III (this compound Low Dose): this compound (e.g., 25 mg/kg, orally).

-

Group IV (this compound High Dose): this compound (e.g., 50 mg/kg, orally).

-

-

Procedure: a. Administer the respective treatments (vehicle, Indomethacin, or this compound) orally 1 hour before inducing inflammation.[11] b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension sub-plantarly into the right hind paw.[12] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11][12]

-

Endpoint Analysis:

-

Calculate the percentage inhibition of edema for each group relative to the control group.

-

At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).

-

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| I | Vehicle | - | 0.85 ± 0.05 | 0% |

| II | Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |

| III | This compound | 25 | 0.58 ± 0.04 | 31.8% |

| IV | This compound | 50 | 0.41 ± 0.03 | 51.8% |

| Data are representative examples (Mean ± SEM). Statistical significance vs. Vehicle group to be determined by ANOVA. |

Relevant Signaling Pathway: NF-κB

This compound has been shown to inhibit the activation of the pro-inflammatory NF-κB pathway.[1][13]

Caption: this compound inhibits the NF-κB signaling pathway.

Section 2: Hepatoprotective Efficacy

This compound has demonstrated protective effects against liver injury by reducing oxidative stress, inflammation, and apoptosis.[4][14] It can alleviate alcoholic liver injury and protect the liver from chemical-induced damage.[4][14][15]

Protocol: Alcoholic Liver Disease (ALD) Model in Mice

This model mimics chronic alcohol consumption to induce liver damage.[14]

Objective: To evaluate this compound's ability to protect the liver from alcohol-induced injury.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Acclimatization: One week.

-

Grouping (n=8-10 per group):

-

Group I (Control): Control diet + Isocaloric maltose dextrin.

-

Group II (Model): Alcohol diet.

-

Group III (Positive Control): Alcohol diet + Silymarin (e.g., 50 mg/kg, gavage).

-

Group IV (this compound): Alcohol diet + this compound (e.g., 20 or 40 mg/kg, gavage).[14]

-

-

Procedure: a. Induction: Feed mice a liquid diet containing ethanol (e.g., 5% v/v) for 4-6 weeks. Control mice receive an isocaloric diet with maltose dextrin replacing ethanol. b. Treatment: Administer this compound or Silymarin daily via oral gavage alongside the alcohol diet. c. Acute Binge (Optional): On the final day, administer a single binge dose of ethanol (e.g., 5 g/kg) to all alcohol-fed groups to exacerbate injury.

-

Endpoint Analysis:

-

Serum Analysis: Collect blood to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[14]

-

Liver Analysis:

-

Measure liver-to-body weight ratio.[14]

-

Perform histopathological examination (H&E staining for steatosis and inflammation, Oil Red O for lipid accumulation).

-

Measure hepatic triglyceride (TG) levels.[14]

-

Assess oxidative stress markers (MDA, GSH, SOD).[15]

-

Western blot for proteins related to inflammation, apoptosis, and autophagy (e.g., AMPK, LC3).[14]

-

-

Data Presentation:

| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Hepatic TG (mg/g) | Liver/Body Weight Ratio |

| I | Control | 35 ± 4 | 60 ± 7 | 15 ± 2 | 0.042 ± 0.003 |

| II | Alcohol | 150 ± 15 | 220 ± 21 | 65 ± 8 | 0.065 ± 0.005 |

| III | Alcohol + Silymarin | 75 ± 9# | 110 ± 12# | 30 ± 5# | 0.051 ± 0.004# |

| IV | Alcohol + this compound | 82 ± 10# | 125 ± 14# | 35 ± 6# | 0.053 ± 0.004# |

| **Data are representative examples (Mean ± SEM). p<0.05 vs. Control; #p<0.05 vs. Alcohol. |

Relevant Signaling Pathway: AMPK Activation

This compound can activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism and autophagy, processes often dysregulated in alcoholic liver disease.[14]

Caption: this compound activates the AMPK pathway in liver cells.

Section 3: Metabolic Syndrome Efficacy

Natural products are widely studied for their potential to manage metabolic syndrome by improving insulin sensitivity, lipid profiles, and reducing obesity.[16][17][18] this compound's anti-hyperglycemic and anti-hyperlipidemic effects suggest its potential in this area.[4]

Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice

This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[19]

Objective: To determine the efficacy of this compound in mitigating HFD-induced metabolic dysregulation.

Methodology:

-

Animal Model: Male C57BL/6 mice (6 weeks old).

-

Acclimatization: One week.

-

Grouping (n=8-10 per group):

-

Group I (Control): Normal Chow Diet (NCD).

-

Group II (Model): High-Fat Diet (HFD, e.g., 60% kcal from fat).

-

Group III (Positive Control): HFD + Metformin (e.g., 150 mg/kg, gavage).

-

Group IV (this compound): HFD + this compound (e.g., 50 mg/kg, gavage).

-

-

Procedure: a. Induction: Feed mice the HFD or NCD for 8-12 weeks to induce metabolic syndrome. b. Treatment: Start daily oral gavage of this compound or Metformin from week 4 onwards. c. Monitoring: Record body weight and food intake weekly.

-

Endpoint Analysis:

-

Metabolic Tests (during the final week):

-

Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus (2 g/kg), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, inject insulin (0.75 U/kg), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Terminal Analysis:

-

Measure fasting blood glucose and insulin levels (to calculate HOMA-IR).

-

Analyze serum lipid profile (Triglycerides, Total Cholesterol, HDL-C, LDL-C).

-

Collect and weigh epididymal white adipose tissue (eWAT).

-

Perform liver histology (H&E, Oil Red O).

-

-

Data Presentation:

| Group | Treatment | Final Body Weight (g) | Fasting Glucose (mg/dL) | HOMA-IR Index | Serum Triglycerides (mg/dL) |

| I | NCD | 25 ± 1.5 | 95 ± 8 | 2.1 ± 0.3 | 70 ± 9 |

| II | HFD | 45 ± 2.8 | 160 ± 12 | 9.5 ± 1.1 | 150 ± 15 |

| III | HFD + Metformin | 38 ± 2.5# | 120 ± 10# | 4.8 ± 0.6# | 95 ± 11# |

| IV | HFD + this compound | 39 ± 2.6# | 125 ± 9# | 5.1 ± 0.7# | 100 ± 12# |

| **Data are representative examples (Mean ± SEM). p<0.05 vs. NCD; #p<0.05 vs. HFD. |

Section 4: Oncology Efficacy

Natural products are a significant source of anticancer agents, acting through various mechanisms like inducing apoptosis and inhibiting proliferation and angiogenesis.[20][21] this compound has been reported to have potential anti-cancer effects.[4]

Protocol: Xenograft Tumor Model in Nude Mice

This is the most common in vivo model for evaluating the efficacy of a potential anticancer agent on human tumors.[8][9]

Objective: To assess the anti-tumor activity of this compound in vivo.

Methodology:

-

Animal Model: Athymic Nude Mice (BALB/c nu/nu), 4-6 weeks old.

-

Cell Line: Select a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Grouping (n=8-10 per group):

-

Group I (Control): Vehicle (e.g., PBS with 0.5% DMSO).

-

Group II (Positive Control): Standard chemotherapy (e.g., Cisplatin, 3 mg/kg, i.p., twice weekly).

-

Group III (this compound Low Dose): this compound (e.g., 25 mg/kg, i.p. or oral, daily).

-

Group IV (this compound High Dose): this compound (e.g., 50 mg/kg, i.p. or oral, daily).

-

-

Procedure: a. Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells in 100 µL of PBS/Matrigel mixture into the right flank of each mouse. b. Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups and begin dosing. c. Monitoring:

- Measure tumor dimensions with a caliper every 2-3 days. Calculate tumor volume: (Length x Width²) / 2.

- Monitor body weight as an indicator of toxicity.

- Observe for any signs of adverse effects.

-

Endpoint Analysis:

-

Euthanize mice when tumors in the control group reach the maximum allowed size (or after a fixed duration, e.g., 21-28 days).

-

Excise tumors, weigh them, and photograph them.

-

Calculate Tumor Growth Inhibition (TGI).

-

Process tumors for histological (H&E) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).

-

Data Presentation:

| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%) | Body Weight Change (%) |

| I | Vehicle | 1500 ± 120 | 1.4 ± 0.15 | 0% | +5% |

| II | Cisplatin | 450 ± 60 | 0.4 ± 0.07 | 70% | -8% |

| III | This compound (25 mg/kg) | 1050 ± 95 | 1.0 ± 0.11 | 30% | +4% |

| IV | This compound (50 mg/kg) | 780 ± 80 | 0.7 ± 0.09 | 48% | +3% |

| **Data are representative examples (Mean ± SEM). p<0.05 vs. Vehicle group. |

Relevant Signaling Pathway: Akt/Nrf2 Antioxidant Response

This compound can activate the Akt/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress, a process often linked to both cancer and neurodegeneration.[5][6][7] This pathway can protect normal cells but its role in cancer is context-dependent.

Caption: this compound activates the pro-survival Akt/Nrf2 pathway.

General Experimental Workflow

A logical workflow is critical for the successful execution of in vivo studies.

Caption: General workflow for in vivo efficacy studies.

References

- 1. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidativ… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound mitigates myocardial ischemia/reperfusion-induced ferroptosis via activation of the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jtrolis.ub.ac.id [jtrolis.ub.ac.id]